molecular formula C19H20N4O3 B2435167 3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285683-77-3

3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2435167
CAS RN: 1285683-77-3
M. Wt: 352.394
InChI Key: KGLDCBRHMCBHAF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including the specified compound, have been synthesized through various methods, demonstrating their potential for structural modification and functionalization. These processes often involve cyclization reactions under acidic and basic conditions, leading to a wide range of heterocyclic compounds. The synthesized compounds are characterized using techniques such as NMR, FT-IR, and single-crystal X-ray diffraction, which provide insights into their structural and electronic properties El-Essawy & Rady, 2011.

Vibrational Spectroscopy and Molecular Dynamic Simulations

  • Detailed vibrational spectroscopic investigations and molecular dynamic simulations have been conducted on pyrazole derivatives. These studies aim to understand the molecular structure, stability, and reactivity of the compounds. The findings contribute to the knowledge of their physical and chemical properties, which are crucial for developing new materials and pharmaceuticals Pillai et al., 2017.

Antimicrobial and Antioxidant Evaluation

  • The antimicrobial and antioxidant activities of pyrazole-based compounds have been evaluated, showing that some derivatives exhibit significant activity against various bacterial and fungal strains. These studies highlight the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents, which could address the need for more effective treatments for infections and oxidative stress-related diseases Ningaiah et al., 2014.

Catalysis and Chemical Reactions

  • Pyrazole derivatives have been investigated for their role in catalysis and as intermediates in various chemical reactions. These compounds demonstrate the ability to facilitate different types of chemical transformations, making them valuable tools in synthetic chemistry. Their application in catalysis can lead to more efficient and sustainable chemical processes Claramunt et al., 2003.

properties

IUPAC Name

3-(2-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-3-10-26-18-9-5-4-8-15(18)16-12-17(22-21-16)19(24)23-20-13-14-7-6-11-25-14/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLDCBRHMCBHAF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.